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An In-depth Guide on the Discovery, Elucidation, and Significance of the First Neurotransmitter

Introduction
The identification of acetylcholine chloride marked a pivotal moment in our understanding of

physiology and pharmacology, laying the foundation for modern neuroscience. This technical

guide provides a comprehensive overview of the discovery and history of acetylcholine,

detailing the key experiments, methodologies, and conceptual leaps that established it as the

first identified neurotransmitter. Tailored for researchers, scientists, and drug development

professionals, this document delves into the original experimental protocols, presents

quantitative data from seminal studies, and illustrates the elucidated signaling pathways.

Early Synthesis and Initial Physiological
Observations
The story of acetylcholine begins not in biology, but in the realm of organic chemistry.

First Synthesis by Adolf von Baeyer (1867)
In 1867, the German chemist Adolf von Baeyer first synthesized acetylcholine, which he

referred to as "acetylneurin".[1][2] While the detailed protocol from his original publication is not

readily available, the synthesis was a landmark in organic chemistry.
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The synthesis of acetylcholine chloride is conceptually a two-step process involving the

reaction of chloroethanol with trimethylamine to form choline, which is then acetylated.[2] A

general modern laboratory synthesis can be described as follows:

Experimental Protocol: General Laboratory Synthesis of Acetylcholine Chloride

Reaction of Chloroethanol with Trimethylamine: Chloroethanol is reacted with an aqueous

solution of trimethylamine. This reaction forms choline chloride.

Acylation with Acetic Anhydride: The resulting choline chloride is then acylated using acetic

anhydride. This step introduces the acetyl group to the choline molecule, forming

acetylcholine chloride.

Purification: The final product is then purified, typically through recrystallization, to yield

acetylcholine chloride as a white crystalline solid.

Early Pharmacological Investigations: Hunt and Taveau
(1906)
The first indication of acetylcholine's potent physiological effects came from the work of Reid

Hunt and René de M. Taveau in 1906.[3] They discovered that acetylcholine possessed a

powerful hypotensive (blood pressure-lowering) effect, far exceeding that of choline.[3][4]

Experimental Protocol: Assessment of Vasoactive Properties

While the precise, step-by-step protocol from their 1906 paper is not detailed in the available

search results, a general methodology for such an experiment in that era would have involved

the following:

Animal Preparation: An anesthetized animal, typically a cat or dog, would be used. A cannula

would be inserted into a major artery (e.g., the carotid artery) and connected to a kymograph

via a mercury manometer to record blood pressure.

Drug Administration: A solution of acetylcholine chloride of a known concentration would

be prepared. This solution would be injected intravenously into the animal, often through a

cannulated femoral or jugular vein.
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Data Recording: The kymograph would record the changes in blood pressure on smoked

paper. The magnitude and duration of the blood pressure drop following the injection of

acetylcholine would be measured.

Control and Comparison: The effects of acetylcholine would be compared to the effects of

other substances, such as choline, to determine its relative potency.

Quantitative Data:

While specific numerical data from Hunt and Taveau's original 1906 publication is not readily

available in the search results, their findings highlighted the extraordinary potency of

acetylcholine in reducing blood pressure, even in minute doses.[3]

Isolation from a Natural Source and Confirmation of
its Role
The presence of acetylcholine in biological systems remained unconfirmed until the work of

Arthur J. Ewins and later, the groundbreaking experiments of Otto Loewi and Sir Henry Dale.

Isolation from Ergot by Arthur J. Ewins (1914)
In 1914, Arthur J. Ewins, working in Henry Dale's laboratory, became the first to isolate

acetylcholine from a natural source, the fungus ergot (Claviceps purpurea).[3][5][6] This

discovery was significant as it demonstrated that acetylcholine was not merely a synthetic

curiosity but a naturally occurring compound.

Experimental Protocol: Isolation of Acetylcholine from Ergot

The detailed protocol from Ewins' 1914 paper in the Biochemical Journal is not fully available in

the search results. However, a general outline of the extraction process can be inferred:

Extraction: An extract of ergot was prepared, likely using an alcoholic solution to dissolve the

active principles.

Purification: The initial extract would have undergone a series of purification steps to remove

other ergot alkaloids and inactive substances. This may have involved precipitation and

solvent extraction techniques.
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Crystallization: The purified substance was then crystallized, likely as a salt (e.g., the

chloride salt), to allow for its chemical identification.

Chemical and Physiological Confirmation: The identity of the isolated substance as

acetylcholine was confirmed by comparing its chemical properties and physiological effects

(such as its potent vasodepressor action) to those of synthetic acetylcholine.

The "Vagusstoff" Experiment: Otto Loewi (1921)
The definitive proof that a chemical substance was responsible for transmitting nerve impulses

came from a now-famous experiment conducted by the German pharmacologist Otto Loewi in

1921.[1][2][5][7][8][9] For this work, he, along with Sir Henry Dale, was awarded the Nobel

Prize in Physiology or Medicine in 1936.[5][7]

Experimental Protocol: Loewi's Frog Heart Experiment

Preparation of Frog Hearts: Two frog hearts were isolated. One heart (the donor heart) was

left with its vagus nerve intact, while the vagus nerve of the second heart (the recipient heart)

was removed.[1][9]

Perfusion: Both hearts were cannulated and perfused with Ringer's solution, a saline solution

that maintains the viability of isolated organs.[8] The perfusate from the donor heart was

collected.

Vagus Nerve Stimulation: The vagus nerve of the donor heart was electrically stimulated.

This stimulation caused the heart rate of the donor heart to slow down.[1][8][9]

Transfer of Perfusate: The Ringer's solution that had been perfusing the donor heart during

vagal stimulation was collected and transferred to the recipient heart.[1][8][9]

Observation: Upon application of the perfusate from the donor heart, the heart rate of the

recipient heart also slowed down.[1][8][9]

This elegantly simple experiment demonstrated that the vagus nerve released a chemical

substance, which Loewi termed "Vagusstoff" (Vagus substance), that was responsible for

mediating the inhibitory effect on the heart.[2][8] This "Vagusstoff" was later identified as

acetylcholine.[7]
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Experimental Workflow: Loewi's Frog Heart Experiment
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Workflow of Otto Loewi's experiment demonstrating chemical neurotransmission.

Confirmation and Bioassay: Sir Henry Dale and Wilhelm
Feldberg
Sir Henry Dale and his colleagues, notably Wilhelm Feldberg, provided further crucial evidence

for the role of acetylcholine as a neurotransmitter and developed a sensitive bioassay for its

detection and quantification.[4]

Experimental Protocol: The Eserinised Leech Muscle Bioassay

This bioassay took advantage of the fact that the dorsal muscle of the leech (Hirudo

medicinalis) is extremely sensitive to acetylcholine. The sensitivity was further enhanced by the

use of eserine (physostigmine), an inhibitor of acetylcholinesterase, the enzyme that breaks

down acetylcholine.

Preparation of the Leech Muscle: A strip of the dorsal muscle of a medicinal leech was

dissected and suspended in an organ bath containing a suitable saline solution.

Eserine Treatment: Eserine was added to the organ bath to inhibit any acetylcholinesterase

activity, thus preventing the breakdown of acetylcholine and increasing the sensitivity of the

muscle.

Sample Application: A sample containing an unknown amount of acetylcholine (e.g.,

perfusate from a stimulated nerve preparation) was added to the organ bath.
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Measurement of Contraction: The contraction of the leech muscle in response to the

acetylcholine in the sample was recorded using a kymograph.

Calibration: The response of the muscle to the unknown sample was compared to the

responses produced by known concentrations of acetylcholine to quantify the amount

present in the sample.

This bioassay was instrumental in demonstrating the release of acetylcholine from a variety of

nerve endings, including those at the neuromuscular junction.

Quantitative Data from Early Bioassays:

While precise, comprehensive tables of concentration-response data from the original 1930s

publications are not readily available in the search results, the work of Dale, Feldberg, and their

contemporaries established the ability to quantify the release of minute amounts of

acetylcholine, often in the picomole range, from stimulated tissues. For example, the amount of

acetylcholine released per impulse at a single neuromuscular junction was estimated to be in

the order of 10-17 to 10-18 moles.
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Acetylcholine Signaling Pathways
Acetylcholine exerts its diverse effects by binding to two main classes of receptors: nicotinic

and muscarinic acetylcholine receptors. These receptors are fundamentally different in their

structure and signaling mechanisms.

Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic receptors are ligand-gated ion channels. When acetylcholine binds to these receptors,

it causes a conformational change that opens a channel, allowing the influx of cations (primarily

Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and an excitatory postsynaptic

potential.

Nicotinic Acetylcholine Receptor Signaling Pathway
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Simplified signaling pathway of nicotinic acetylcholine receptors.

Muscarinic Acetylcholine Receptors (mAChRs)
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Muscarinic receptors are G-protein coupled receptors (GPCRs). The binding of acetylcholine to

these receptors activates an associated G-protein, which in turn initiates an intracellular

signaling cascade. There are five subtypes of muscarinic receptors (M1-M5), which couple to

different G-proteins and have distinct downstream effects.

M1, M3, and M5 Receptors: These receptors typically couple to Gq proteins, leading to the

activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

calcium from intracellular stores, while DAG activates protein kinase C (PKC).

M2 and M4 Receptors: These receptors are coupled to Gi proteins, which inhibit adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Muscarinic Acetylcholine Receptor Signaling Pathway (Gq-coupled)
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Simplified Gq-coupled signaling pathway of muscarinic acetylcholine receptors.
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Conclusion
The discovery and elucidation of the role of acetylcholine chloride represent a paradigm shift

in the biological sciences. From its initial synthesis in a chemistry lab to its identification as the

first chemical messenger of the nervous system, the journey of acetylcholine has paved the

way for our modern understanding of neuropharmacology and the development of countless

therapeutic agents that target the cholinergic system. The pioneering work of von Baeyer, Hunt,

Taveau, Ewins, Loewi, and Dale, built upon by generations of scientists, continues to inspire

and inform research in neuroscience and drug development today.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664340?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

